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Abstract
Centanafadine, also known by its developmental code name EB-1020 and formerly referred to

as Dexnafenodone Hydrochloride, is a novel serotonin-norepinephrine-dopamine reuptake

inhibitor (SNDRI).[1] Developed for the treatment of Attention-Deficit Hyperactivity Disorder

(ADHD), its mechanism of action is centered on the modulation of key neurotransmitter

systems in the brain.[1][2] This document provides a comprehensive overview of the neuronal

mechanism of action of Centanafadine, detailing its pharmacological profile, preclinical and

clinical findings, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Triple Reuptake
Inhibition
Centanafadine's primary mechanism of action is the inhibition of the reuptake of three key

monoamine neurotransmitters: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1]

[3] It achieves this by binding to their respective transporter proteins (NET, DAT, and SERT),

blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the

presynaptic neuron. This leads to an increased concentration and prolonged availability of
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norepinephrine, dopamine, and serotonin in the synapse, thereby enhancing

neurotransmission.

The inhibitory activity of Centanafadine is not evenly distributed across the three transporters. It

exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine

transporter, and to a lesser extent, the serotonin transporter. This specific inhibitory ratio is a

defining characteristic of its pharmacological profile.[1][2]

Pharmacological Profile: Quantitative Data
The inhibitory potency of Centanafadine at the human norepinephrine, dopamine, and

serotonin transporters has been quantified through in vitro studies using cloned cell lines

transfected with these human transporters. The half-maximal inhibitory concentrations (IC50)

are summarized in the table below.

Transporter IC50 (nM) Inhibitory Ratio (vs. NE)

Norepinephrine (NE) 6 1

Dopamine (DA) 38 6

Serotonin (5-HT) 83 14

Data sourced from MedChemExpress and Bymaster et al., 2012.[4][5]

This quantitative profile highlights Centanafadine as a potent norepinephrine reuptake inhibitor

with significant but less potent effects on dopamine and serotonin reuptake.[2]

Neuronal Signaling Pathways
The therapeutic effects of Centanafadine are a direct consequence of its modulation of

noradrenergic, dopaminergic, and serotonergic signaling pathways.

Caption: Centanafadine's inhibition of monoamine transporters.

Preclinical Evidence and Experimental Protocols
In Vitro Transporter Inhibition Assays
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Objective: To determine the in vitro potency of Centanafadine in inhibiting the reuptake of

norepinephrine, dopamine, and serotonin.

Experimental Protocol:

Cell Lines: Cloned cell lines stably transfected with human norepinephrine (hNET),

dopamine (hDAT), or serotonin (hSERT) transporters were utilized.

Radioligand Binding: The assay measures the ability of Centanafadine to displace

radiolabeled ligands specific to each transporter.

Procedure:

Cells were cultured to confluence in appropriate media.

Cell membranes were prepared and incubated with a fixed concentration of a specific

radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for

SERT) and varying concentrations of Centanafadine.

Non-specific binding was determined in the presence of a high concentration of a known

inhibitor.

After incubation, the membranes were washed to remove unbound radioligand and

radioactivity was quantified using liquid scintillation counting.

IC50 values were calculated by non-linear regression analysis of the concentration-

response curves.

In Vivo Microdialysis Studies
Objective: To measure the effect of Centanafadine on extracellular concentrations of

norepinephrine and dopamine in key brain regions of freely moving rats.

Experimental Protocol:

Animal Model: Adult male rats.

Surgical Procedure:
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Rats were anesthetized and stereotaxically implanted with microdialysis guide cannulae

targeting the prefrontal cortex and striatum.

Animals were allowed to recover for several days post-surgery.

Microdialysis:

On the day of the experiment, a microdialysis probe was inserted into the guide cannula.

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

After a stabilization period to obtain a baseline, Centanafadine was administered.

Dialysate samples were collected at regular intervals and analyzed for norepinephrine and

dopamine content using high-performance liquid chromatography with electrochemical

detection (HPLC-ED).

Results: Centanafadine administration led to a marked increase in extracellular levels of both

norepinephrine and dopamine in the rat prefrontal cortex, with peak increases of 375% and

300% respectively.[4] It also elevated dopamine concentrations in the striatum to 400% of

baseline.[4]
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Caption: Workflow for in vivo microdialysis experiments.

Behavioral Studies in Animal Models of ADHD
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Objective: To evaluate the efficacy of Centanafadine in a well-established animal model of

ADHD.

Experimental Protocol:

Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions. This

lesioning technique depletes catecholamines and induces locomotor hyperactivity, a core

symptom of ADHD.

Procedure:

Newborn rat pups were administered 6-OHDA intracisternally.

The animals were allowed to mature to the juvenile stage.

Locomotor activity was measured in an open-field apparatus.

Centanafadine was administered at various doses, and its effect on locomotor

hyperactivity was assessed.

Results: Centanafadine dose-dependently inhibited the locomotor hyperactivity in this animal

model of ADHD.[2][4]

Clinical Development and Therapeutic Implications
Centanafadine has undergone Phase II and III clinical trials for the treatment of ADHD in

adults.[3][6] The clinical trial results have demonstrated its efficacy in reducing the symptoms of

ADHD.[3] The balanced triple-reuptake inhibition profile of Centanafadine is thought to

contribute to its therapeutic effects on the core symptoms of inattention, hyperactivity, and

impulsivity, which are associated with dysregulation of norepinephrine and dopamine pathways.

Conclusion
In summary, Centanafadine (formerly Dexnafenodone Hydrochloride/EB-1020) is a

serotonin-norepinephrine-dopamine reuptake inhibitor with a preferential affinity for the

norepinephrine transporter. Its mechanism of action involves increasing the synaptic availability

of these three key neurotransmitters, leading to enhanced neuronal signaling. Preclinical

studies have provided robust evidence for its intended pharmacological activity, and clinical
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trials have demonstrated its potential as a therapeutic agent for ADHD. The detailed

understanding of its mechanism of action at the molecular, cellular, and systems levels

provides a solid foundation for its clinical application and future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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